molecular formula C9H12O3 B13160290 Methyl 3-(oxan-2-yl)prop-2-ynoate

Methyl 3-(oxan-2-yl)prop-2-ynoate

Cat. No.: B13160290
M. Wt: 168.19 g/mol
InChI Key: VSRBCBNYDYOYIL-UHFFFAOYSA-N
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Description

Methyl 3-(oxan-2-yl)prop-2-ynoate is an organic compound with the molecular formula C₉H₁₂O₃. It is a derivative of propynoic acid and features an oxane ring, which is a six-membered ring containing one oxygen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(oxan-2-yl)prop-2-ynoate can be synthesized through several methods. One common approach involves the reaction of 3-butyn-2-ol with oxirane in the presence of a base, followed by esterification with methanol. The reaction conditions typically include:

    Base: Sodium hydroxide or potassium hydroxide

    Solvent: Tetrahydrofuran or dichloromethane

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(oxan-2-yl)prop-2-ynoate undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding carboxylic acids.

    Reduction: Can be reduced to form alcohols.

    Substitution: Can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Substituted esters or ethers

Scientific Research Applications

Methyl 3-(oxan-2-yl)prop-2-ynoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 3-(oxan-2-yl)prop-2-ynoate involves its interaction with various molecular targets. The oxane ring and the propynoate moiety can participate in different chemical reactions, influencing the compound’s reactivity and biological activity. The pathways involved may include:

    Enzyme inhibition: Binding to active sites of enzymes and altering their activity.

    Receptor interaction: Modulating receptor functions through binding interactions.

Comparison with Similar Compounds

Methyl 3-(oxan-2-yl)prop-2-ynoate can be compared with other similar compounds, such as:

    Methyl 3-(oxolan-2-yl)prop-2-ynoate: Similar structure but with an oxolane ring instead of an oxane ring.

    Methyl 3-(2-methyloxolan-3-yl)prop-2-ynoate: Contains a methyl-substituted oxolane ring.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

methyl 3-(oxan-2-yl)prop-2-ynoate

InChI

InChI=1S/C9H12O3/c1-11-9(10)6-5-8-4-2-3-7-12-8/h8H,2-4,7H2,1H3

InChI Key

VSRBCBNYDYOYIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C#CC1CCCCO1

Origin of Product

United States

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